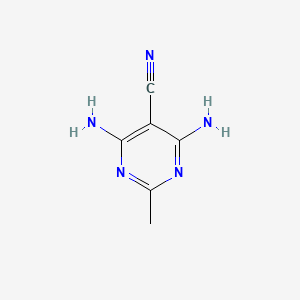

4,6-Diamino-2-methylpyrimidine-5-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-diamino-2-methylpyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5/c1-3-10-5(8)4(2-7)6(9)11-3/h1H3,(H4,8,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOOIPJVCCZPHBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)N)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660467 | |

| Record name | 4,6-Diamino-2-methylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76587-28-5 | |

| Record name | 4,6-Diamino-2-methylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Advanced Chemical Transformations of 4,6 Diamino 2 Methylpyrimidine 5 Carbonitrile

Reactivity Profiles of Amino Functional Groups

The amino groups at the C4 and C6 positions of the pyrimidine (B1678525) ring are nucleophilic and can participate in a variety of chemical reactions. Their reactivity is influenced by the electronic effects of the pyrimidine ring and the other substituents.

The amino groups of 4,6-diamino-2-methylpyrimidine-5-carbonitrile can act as nucleophiles in substitution reactions. While direct nucleophilic substitution on the amino groups themselves is not typical, the pyrimidine ring can undergo nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present at positions 4 or 6. In symmetrically substituted 4,6-dichloropyrimidine (B16783) derivatives, for instance, stepwise substitution by amines can be achieved. mdpi.com The first amination occurs readily, and the introduction of a second, different amino group can be accomplished using methods like Pd(0) catalysis. nih.gov

In related diaminopyrimidine systems, the amino groups can be displaced under certain conditions. For example, in the synthesis of unsymmetrical 4,6-diamino-2-methyl-5-nitropyrimidines, tosylates have been used as leaving groups, offering a less hazardous alternative to chloro groups for sequential nucleophilic substitution by different amines. clockss.org The reactivity in these SNAr reactions is dependent on the nature of the amine and the reaction conditions. clockss.org

Table 1: Examples of Nucleophilic Substitution on Substituted Pyrimidines

| Starting Material | Nucleophile | Product | Reaction Conditions | Reference |

| 4,6-Dichloropyrimidine | Adamantylalkylamines | Mono- and di-aminated pyrimidines | Pd(0) catalysis for second substitution | nih.gov |

| 4,6-Dichloro-2-methyl-5-nitropyrimidine | Various amines | Unsymmetrical 4,6-diaminopyrimidines | Stepwise addition | clockss.org |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) | Indoline | 2-amino-4-(indolin-1-yl)-6-alkoxypyrimidine-5-carbaldehydes | NaOH, ethanol/methanol | mdpi.com |

The primary amino groups of this compound can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). This reaction is a fundamental transformation in the synthesis of various heterocyclic systems. The reaction of 2,6-diamino-4-chloro-5-(p-chlorophenylazo)pyrimidine with various nucleophiles, including primary and secondary aliphatic amines, demonstrates the reactivity of the amino groups in such pyrimidine systems. biomedpharmajournal.org

These condensation reactions are often the initial step in multicomponent reactions that lead to the formation of more complex fused heterocyclic systems. For example, the three-component reaction of aminopyrimidines, aryl aldehydes, and other active methylene (B1212753) compounds is a common strategy for synthesizing pyrimido[4,5-d]pyrimidines. rsc.org

The amino groups can be formylated using reagents like formic acid. This formylation is often a key step in the synthesis of fused pyrimidine derivatives, such as pyrimido[4,5-d]pyrimidines. Following formylation, an intramolecular cyclodehydration reaction can occur, leading to the formation of a new heterocyclic ring.

The synthesis of pyrimido[4,5-d]pyrimidines can be achieved through a one-pot, three-component condensation of 6-aminouracils (a related diaminopyrimidine analogue), aldehydes, and amines. researchgate.net Another route involves the reaction of 4-amino-5-formyl-2,6-disubstituted-pyrimidines, which can be derived from the hydration and ring-opening of pyrimido[4,5-d]pyrimidines. rsc.org The Vilsmeier-Haack reaction is a common method for the formylation of activated aromatic and heterocyclic rings, and has been applied to pyrimidine derivatives. mdpi.com These reactions highlight the potential for the amino groups of this compound to participate in cyclization reactions to form bicyclic systems. mdpi.comresearchgate.net

Chemical Transformations of the Nitrile (Cyano) Functional Group

The nitrile group at the C5 position is a versatile functional group that can undergo a variety of transformations, providing a gateway to other important functional groups.

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. The hydrolysis typically proceeds via the formation of an amide intermediate. lumenlearning.comyoutube.com Careful control of reaction conditions can allow for the isolation of the amide. umich.edu For instance, the hydrolysis of nitriles to amides can be achieved using a water extract of pomelo peel ash (WEPPA) as an eco-friendly medium. nih.gov In some cases, the hydrolysis of a nitrile group in the presence of an amino group on the same molecule can be challenging and may require specific reaction conditions or protecting group strategies. researchgate.net

The synthesis of pyrimidine-5-carboxamides can also be achieved directly from a multicomponent reaction involving a substituted benzaldehyde, urea (B33335)/thiourea (B124793), and cyanoacetamide, which contains an amide functional group. ias.ac.in

Table 2: General Conditions for Nitrile Hydrolysis

| Reaction | Reagents and Conditions | Product | Reference |

| Acid-catalyzed hydrolysis | H3O+, heat | Carboxylic acid | lumenlearning.com |

| Base-catalyzed hydrolysis | NaOH, H2O, heat | Carboxylate salt | youtube.com |

| Partial hydrolysis to amide | Controlled acid or base, or specific catalysts | Amide | umich.edu |

| Green hydrolysis | Water extract of pomelo peel ash (WEPPA), heat | Amide | nih.gov |

The nitrile group can be reduced to a primary amine (aminomethyl group) using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation (e.g., using H2 gas with a palladium, platinum, or nickel catalyst). chemguide.co.uk The choice of reducing agent can be critical, as some reagents may also reduce the pyrimidine ring or other functional groups present in the molecule. For instance, sodium borohydride (B1222165) (NaBH4) is generally not strong enough to reduce nitriles. chemguide.co.uk

More specialized reducing agents like diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride have also been shown to be effective for the reduction of a wide variety of nitriles to primary amines. nih.gov Ruthenium-catalyzed transfer hydrogenation is another method for the selective reduction of aromatic nitriles. organic-chemistry.org These methods offer different levels of chemoselectivity, which would be an important consideration in the reduction of a multifunctional compound like this compound.

Table 3: Common Reagents for Nitrile Reduction

| Reducing Agent | Typical Conditions | Product | Reference |

| Lithium aluminum hydride (LiAlH4) | 1. Diethyl ether or THF; 2. H3O+ workup | Primary amine | chemguide.co.uk |

| Catalytic Hydrogenation (H2/catalyst) | Pd, Pt, or Ni catalyst, high pressure and temperature | Primary amine | chemguide.co.uk |

| Diisopropylaminoborane/LiBH4 (cat.) | THF, ambient or reflux temperature | Primary amine | nih.gov |

| Ruthenium-catalyzed transfer hydrogenation | Isopropanol (solvent and reducing agent) | Primary amine | organic-chemistry.org |

Cycloaddition Reactions of the Nitrile Moiety

The nitrile functional group, with its carbon-nitrogen triple bond, can participate as a 2π component in cycloaddition reactions, although it is generally considered an unactivated and reluctant participant compared to alkenes or alkynes. mit.edu Its involvement in such transformations, particularly as a dienophile in Diels-Alder reactions, often requires specific conditions such as high temperatures or intramolecular arrangements that provide entropic assistance. mdpi.comresearchgate.net

In the context of this compound, the nitrile group could theoretically act as a dienophile in an intramolecular Diels-Alder reaction if a suitable diene is tethered to the molecule. Studies on related nitrogen-containing heterocycles, such as 4-pyridazinecarbonitriles, have shown that an electron-withdrawing cyano group is essential for the success of thermally induced intramolecular [4+2] cycloadditions. mdpi.com In these cases, the pyridazine (B1198779) ring acts as the diene in an inverse-electron-demand Diels-Alder reaction, which is followed by the loss of nitrogen. mdpi.comresearchgate.net However, for this compound, the pyrimidine ring is heavily electron-rich due to the two amino substituents, making it a poor candidate for an inverse-electron-demand reaction.

Alternatively, the nitrile can serve as an enophile in ene reactions or as a dienophile in formal [2+2+2] cycloadditions, which proceed through pericyclic cascade mechanisms. mit.edu These reactions, however, are unprecedented for an unactivated cyano group without specific structural features that facilitate the cascade. mit.edu For this compound, cycloaddition reactions involving the nitrile moiety remain a subject of theoretical interest rather than a commonly reported transformation, largely due to the high activation energy required for the unactivated cyano group to participate.

| Reaction Type | Role of Nitrile | Required Conditions | Applicability to Target Compound |

| Intramolecular Diels-Alder | Dienophile | High temperature; tethered diene | Low; electron-rich ring disfavors inverse-electron-demand pathway. |

| Ene Reaction | Enophile | High temperature; specific substrate geometry | Very low; unprecedented for unactivated nitriles in this context. mit.edu |

| [2+2+2] Cycloaddition | 2π Component | Pericyclic cascade initiator | Low; requires specific precursors not inherent to the molecule. mit.edu |

Reactivity of the Pyrimidine Heterocyclic Ring

The pyrimidine ring is inherently an electron-deficient (π-deficient) heterocycle due to the presence of two electronegative nitrogen atoms. This generally makes it resistant to electrophilic attack but susceptible to nucleophilic substitution. However, the reactivity of the ring in this compound is profoundly modified by its substituents. The two amino groups at positions 4 and 6 are powerful activating groups that donate electron density into the ring, while the nitrile group at C5 is a deactivating, electron-withdrawing group.

Electrophilic Aromatic Substitution Reactions

In a typical electrophilic aromatic substitution (SEAr) reaction, an electrophile replaces an atom (usually hydrogen) on an aromatic ring. wikipedia.org The success and regiochemistry of this reaction are governed by the electronic nature of the substituents on the ring. wikipedia.org Activating groups, which donate electrons, stabilize the cationic intermediate and direct incoming electrophiles to the ortho and para positions. wikipedia.org

In this compound, the two amino groups are potent activating substituents. They strongly direct electrophilic attack to the C5 position, which is ortho to the C4-amino group and para to the C6-amino group (relative to the ring nitrogens). Research on analogous 2,4-diaminopyrimidine (B92962) derivatives confirms that the C5 position is the most nucleophilic and readily undergoes electrophilic substitution, such as iodination with N-iodosuccinimide. mdpi.com

However, in the target molecule, the highly activated C5 position is already occupied by a nitrile group. This presents a significant barrier to standard SEAr reactions. Direct electrophilic substitution on the ring is therefore unlikely. Electrophilic attack would preferentially occur on the exocyclic amino groups, which are highly nucleophilic centers.

| Substituent | Position | Electronic Effect | Directing Influence |

| Amino (-NH₂) | 4 and 6 | Activating (strong) | C5 |

| Methyl (-CH₃) | 2 | Activating (weak) | C5 |

| Nitrile (-CN) | 5 | Deactivating (strong) | N/A (blocks the activated site) |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic rings, including pyrimidines. acs.org The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-poor carbon atom bearing a suitable leaving group, forming a stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The subsequent departure of the leaving group restores the aromaticity. youtube.com

The reactivity of positions in the pyrimidine ring towards nucleophilic attack generally follows the order C4(6) > C2 >> C5. acs.org The presence of the electron-withdrawing nitrile group at C5 further enhances the electrophilicity of the ring, particularly at the C4 and C6 positions.

Despite the electronic activation of the ring for nucleophilic attack, This compound does not readily undergo SNAr reactions. The primary reason is the absence of a competent leaving group at the activated C4 and C6 positions. The amino groups (-NH₂) are exceptionally poor leaving groups. For an SNAr reaction to occur, one of the amino groups would first need to be chemically modified into a group with a greater propensity to depart, such as a diazonium salt (-N₂⁺), which is a superb leaving group. Without such modification, the pyrimidine core is inert to direct nucleophilic substitution.

Ring-Opening and Rearrangement Pathways

Under certain conditions, particularly with strong nucleophiles or under thermal stress, the pyrimidine ring can undergo cleavage and rearrangement. A prominent example of such a transformation is the Dimroth rearrangement. nih.gov This rearrangement involves the isomerization of heterocycles through a sequence of ring-opening and ring-closure events, often catalyzed by acid or base. nih.gov For pyrimidines, this can lead to the relocation of heteroatoms between the ring and its exocyclic substituents. The generally accepted mechanism involves the addition of a nucleophile (or protonation), followed by ring opening to form an intermediate that subsequently re-closes in a different orientation before eliminating the nucleophile. nih.gov

Another pathway for ring transformation is the ANRORC mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure). This is particularly relevant for the reaction of pyrimidines with strong nucleophiles like the amide ion in liquid ammonia. wur.nl The initial nucleophilic addition occurs at an electrophilic carbon (e.g., C6 or C4), leading to the formation of an anionic adduct. This intermediate can then undergo cleavage of a carbon-nitrogen bond, opening the ring. Subsequent recyclization can lead to a new heterocyclic system. wur.nl While these reactions often require forcing conditions, they represent important, albeit non-trivial, transformation pathways for highly substituted pyrimidines.

Regio- and Chemoselectivity in Multi-functionalized Pyrimidine Systems

The presence of multiple, electronically distinct functional groups on the pyrimidine core makes regio- and chemoselectivity critical considerations in its chemical transformations.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, the primary amino groups are the most nucleophilic and basic sites. Therefore, reactions with electrophiles such as acylating or alkylating agents are expected to occur selectively at these exocyclic nitrogens rather than at the less nucleophilic ring nitrogens. The nitrile group offers other reaction possibilities, such as hydrolysis to an amide or reduction to an amine, but these transformations often require conditions that could also affect the amino groups or the ring itself, posing a chemoselectivity challenge.

| Functional Group | Reactivity Type | Potential Reactions | Selectivity Notes |

| Amino Groups (-NH₂) | Nucleophilic, Basic | Acylation, Alkylation, Diazotization, Salt formation | Most reactive sites towards electrophiles. |

| Nitrile Group (-CN) | Electrophilic (carbon) | Hydrolysis, Reduction, Cycloaddition | Generally requires harsher conditions than reactions at the amino groups. |

| Pyrimidine Ring | Electron-rich (activated) | Resistant to SEAr (site blocked), Inert to SNAr (no leaving group) | Ring-opening possible with strong nucleophiles. |

| Methyl Group (-CH₃) | C-H Acidity | Condensation (e.g., with aldehydes) | Requires strong base to deprotonate. |

Regioselectivity concerns the position at which a reaction occurs. As discussed, electrophilic attack is strongly directed towards the C5 position, which is blocked. mdpi.com Nucleophilic attack is electronically favored at the C4 and C6 positions. acs.org The synthesis of the molecule itself, often via a three-component reaction of an α-cyanoketone, an aldehyde, and guanidine (B92328), is a testament to the high regioselectivity inherent in the formation of such pyrimidine systems. nih.gov Any subsequent reaction must contend with the established substitution pattern. For instance, if a reaction could differentiate between the two amino groups (which is not possible in the parent molecule due to symmetry), it would be a demonstration of regioselectivity. However, in most cases, regioselectivity for this molecule is a question of whether a reagent attacks the ring, the amino groups, or the nitrile group.

Derivatization Strategies and Design of Novel Analogues of 4,6 Diamino 2 Methylpyrimidine 5 Carbonitrile

Functionalization and Substitution at Amino Positions

One common strategy involves the nucleophilic substitution reactions of the amino groups. For instance, in related diaminopyrimidine systems, these groups can react with a range of electrophiles. Although direct examples with 4,6-diamino-2-methylpyrimidine-5-carbonitrile are not extensively detailed in the provided research, the reactivity can be inferred from similar structures. For example, the amino groups on a pyrimidine (B1678525) core can be acylated, alkylated, or arylated to introduce new functionalities.

Furthermore, the amino groups can participate in condensation reactions with aldehydes or ketones to form Schiff bases. These imine derivatives can then be further modified, for example, through reduction to secondary amines, providing a pathway to a variety of N-substituted analogues.

Modifications and Diversification at Pyrimidine Ring Carbons (C2, C4, C6)

The carbon atoms of the pyrimidine ring, particularly at the C2, C4, and C6 positions, are key sites for modification to create diverse analogues. The reactivity of these positions is influenced by the existing substituents.

The C2 position, bearing a methyl group in the parent compound, can be a site for functionalization. While direct modification of the methyl group can be challenging, strategies involving the synthesis of analogues with different substituents at the C2 position from the outset are common. For instance, starting materials other than acetamidine (B91507) in the initial pyrimidine synthesis can lead to a variety of C2-substituted derivatives.

The C4 and C6 positions, attached to amino groups, are activated towards electrophilic attack, although the strong electron-donating nature of the amino groups can also direct reactivity. More commonly, the amino groups themselves are precursors for modifying these positions. For example, diazotization of the amino groups can generate diazonium salts, which are versatile intermediates for introducing a wide range of substituents, including halogens, hydroxyl groups, and other functionalities via Sandmeyer-type reactions.

A significant strategy for diversification at the C4 and C6 positions involves the use of precursors where these positions are substituted with good leaving groups, such as halogens. For example, the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) with amines demonstrates the susceptibility of chloro-substituted pyrimidines to nucleophilic aromatic substitution. ias.ac.in This approach allows for the sequential introduction of different amino groups or other nucleophiles at the C4 and C6 positions, leading to unsymmetrically substituted diaminopyrimidines.

Transformations and Elaboration of the Carbonitrile Group

The carbonitrile (cyano) group at the C5 position is a highly versatile functional group that can be transformed into a variety of other functionalities, significantly expanding the chemical diversity of the resulting analogues.

One of the most common transformations is the hydrolysis of the nitrile to a carboxamide or a carboxylic acid. The synthesis of pyrimidine-5-carboxamide from pyrimidine-5-carbonitrile can be achieved by reaction with concentrated sulfuric acid. mdpi.com This transformation introduces a hydrogen-bond donating and accepting group, which can be crucial for biological interactions. Further hydrolysis can yield the corresponding pyrimidine-5-carboxylic acid.

The nitrile group can also undergo reduction to an aminomethyl group. This transformation introduces a basic primary amine, which can be further derivatized. This is a key step in the synthesis of thiamine (B1217682) (vitamin B1), where 4-amino-2-methylpyrimidine-5-carbonitrile (B15760) is an important intermediate.

Furthermore, the carbonitrile group can participate in cycloaddition reactions. For example, nitriles can react with azides to form tetrazoles. This transformation is a powerful method for introducing a bioisostere of a carboxylic acid, which can have a significant impact on the physicochemical and pharmacological properties of the molecule. Intramolecular [4+2] cycloaddition reactions of pyridazinecarbonitriles with alkyne side chains have also been reported, highlighting the dienophilic nature of the cyano group in certain contexts. rsc.org

| Original Functional Group | Reagents and Conditions | Resulting Functional Group |

| Carbonitrile (-CN) | Conc. H₂SO₄ | Carboxamide (-CONH₂) |

| Carbonitrile (-CN) | H₃O⁺, heat | Carboxylic acid (-COOH) |

| Carbonitrile (-CN) | Reducing agents (e.g., LiAlH₄, H₂/catalyst) | Aminomethyl (-CH₂NH₂) |

| Carbonitrile (-CN) | Sodium azide (B81097) (NaN₃) | Tetrazole |

Synthesis of Fused Polycyclic Heterocyclic Systems

The this compound scaffold is an excellent precursor for the synthesis of various fused polycyclic heterocyclic systems. The amino and cyano groups are strategically positioned to participate in cyclization reactions, leading to the formation of new rings fused to the pyrimidine core.

Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidines are a class of fused heterocycles with significant biological activities. The synthesis of these derivatives often involves the use of a pyrimidine precursor with amino and cyano groups. A common synthetic route starts with the reaction of a hydrazine (B178648) derivative with a β-keto-nitrile or a similar precursor to form a 5-aminopyrazole-4-carbonitrile. This intermediate can then be cyclized with reagents like formic acid to construct the pyrimidine ring, yielding the pyrazolo[3,4-d]pyrimidine core. researchgate.net For instance, 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile, when refluxed with formic acid, yields 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. researchgate.net

While not a direct cyclization of this compound, this demonstrates the general strategy of utilizing an aminonitrile precursor for the construction of the pyrazolo[3,4-d]pyrimidine system. The diaminopyrimidine itself could potentially be transformed into a hydrazine derivative at one of the amino positions, which could then undergo intramolecular cyclization with the adjacent nitrile.

Triazolo Pyrimidine Derivatives

Triazolopyrimidines are another important class of fused heterocycles. Their synthesis can be achieved from aminopyrimidine precursors. One approach involves the reaction of an aminopyrimidine with a reagent that can provide the remaining atoms for the triazole ring. For example, the cyclization of 5-amino-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbimidoyl cyanide with triethyl orthoformate or triethyl orthopropionate affords triazolo[4,5-d]pyrimidine-7-carbonitriles. acs.orgnih.gov

Another strategy involves the reaction of a heterocyclic amine with a precursor that can undergo cyclization. For instance, 3-amino-1,2,4-triazole can be reacted with various reagents to form the pyrimidine ring, leading to researchgate.netresearchgate.netorganic-chemistry.orgtriazolo[1,5-a]pyrimidines. The amino groups of this compound could potentially be converted into a triazole ring through reaction with appropriate reagents, followed by cyclization.

Spiropyrimido[4,5-d]pyrimidines

Spiropyrimido[4,5-d]pyrimidines represent a more complex fused heterocyclic system with a spirocyclic junction. The synthesis of such compounds can be achieved through a Friedländer-type reaction. This involves the condensation of a substituted 4-aminopyrimidine-5-carbonitrile (B127032) with a cyclic ketone, such as cyclohexanone, in the presence of a base like sodium ethoxide. This reaction leads to the formation of the spiropyrimido[4,5-d]pyrimidine scaffold. This approach highlights the utility of the aminonitrile functionality in constructing complex fused ring systems.

Pteridine (B1203161) Derivatives

Pteridines, which are bicyclic heterocyclic compounds composed of fused pyrimidine and pyrazine (B50134) rings, are of significant interest due to their diverse biological activities. The synthesis of pteridine derivatives from this compound can be achieved through condensation reactions with α-dicarbonyl compounds, a method analogous to the classical Isay reaction. ijfmr.comresearchgate.net

The vicinal diamino groups at positions 4 and 6 of the pyrimidine ring are key to the formation of the pyrazine ring. The general synthetic approach involves the reaction of the diaminopyrimidine with a 1,2-dicarbonyl compound, such as glyoxal, biacetyl, or benzil, in a suitable solvent, often with acid or base catalysis. This reaction proceeds through the formation of a diimine intermediate, which then undergoes cyclization and subsequent aromatization to yield the pteridine core.

For instance, the reaction of this compound with biacetyl would be expected to yield 2-methyl-6,7-dimethyl-5-cyanopteridine. The reaction conditions can be optimized by varying the solvent, temperature, and catalyst to maximize the yield of the desired pteridine derivative.

Table 1: Examples of Reagents for Pteridine Synthesis

| Starting Pyrimidine | Dicarbonyl Compound | Expected Pteridine Product |

|---|---|---|

| This compound | Glyoxal | 2-Methyl-5-cyanopteridine |

| This compound | Biacetyl | 2-Methyl-6,7-dimethyl-5-cyanopteridine |

The regioselectivity of the condensation can be a critical factor when using unsymmetrical dicarbonyl compounds. The reaction of this compound with an unsymmetrical α-ketoaldehyde, for example, could potentially lead to the formation of two isomeric pteridine products. thieme-connect.de The steric and electronic properties of both the pyrimidine and the dicarbonyl reactant influence the final product distribution.

Thienopyrimidinone Derivatives

Thienopyrimidinones are another important class of fused heterocyclic compounds with a broad spectrum of biological activities. The synthesis of thienopyrimidinone derivatives from this compound can be approached by constructing a thiophene (B33073) ring onto the pyrimidine core. One established method for this is the Gewald reaction.

In a typical Gewald synthesis, a β-ketonitrile (in this case, the pyrimidine-5-carbonitrile) is reacted with an α-mercaptoaldehyde or α-mercaptoketone in the presence of a base. A more common variation involves the reaction of the nitrile with elemental sulfur and an active methylene (B1212753) compound. To synthesize a thienopyrimidinone from this compound, one of the amino groups would first need to be converted to a different functionality, or a different synthetic strategy would be required.

A plausible alternative strategy involves the reaction of this compound with a reagent that can provide the necessary atoms for the thiophene ring. For example, reaction with carbon disulfide in the presence of a base could lead to the formation of a dithiocarbamate (B8719985) intermediate, which could then be alkylated with an α-halo ketone or ester followed by intramolecular cyclization to form the thieno[2,3-d]pyrimidine (B153573) ring system. nih.govmdpi.com

Another approach involves the initial synthesis of a 2-aminothiophene derivative, which is then used to build the pyrimidine ring. researchgate.net However, to utilize this compound as the starting material, the focus would be on annulating the thiophene ring.

Table 2: Potential Strategies for Thienopyrimidinone Synthesis

| Reagent 1 | Reagent 2 | Intermediate Type | Final Product Class |

|---|---|---|---|

| Carbon disulfide | α-Halo ketone | Dithiocarbamate | Thieno[2,3-d]pyrimidinone |

Hybrid Molecules (e.g., Pyrimidine-Coumarin Conjugates)

The design and synthesis of hybrid molecules, which combine two or more pharmacophores into a single entity, is a modern strategy in drug discovery. Pyrimidine-coumarin conjugates are of particular interest due to the wide range of biological activities associated with both heterocyclic systems. researchgate.netmdpi.com

A common strategy for the synthesis of pyrimidine-coumarin hybrids involves linking the two moieties through a flexible or rigid spacer. nih.gov Starting with this compound, one of the amino groups can be utilized as a nucleophile to react with an electrophilic coumarin (B35378) derivative. For instance, a coumarin bearing a reactive group such as a chloromethyl or a sulfonyl chloride at a suitable position can be reacted with the diaminopyrimidine.

Alternatively, a multi-step synthesis can be employed. For example, one of the amino groups of the pyrimidine could be acylated with a linker molecule containing a terminal alkyne or azide. Separately, a coumarin derivative could be functionalized with the complementary azide or alkyne. The two fragments can then be joined using a "click" chemistry reaction, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form a stable triazole linker. mdpi.com

Table 3: Synthetic Approaches for Pyrimidine-Coumarin Hybrids

| Pyrimidine Functional Group | Coumarin Reactive Group | Linkage Type |

|---|---|---|

| Amino group | Chloromethyl group | Alkylamine |

| Amino group | Carboxylic acid (activated) | Amide |

The choice of linker and the point of attachment on both the pyrimidine and coumarin rings are crucial for the biological activity of the final hybrid molecule. nih.gov

Synthesis of Substituted Pyrimidine Glycoside Derivatives

Pyrimidine glycosides, or pyrimidine nucleosides, are fundamental components of nucleic acids and play a central role in various biological processes. The synthesis of substituted pyrimidine glycoside derivatives from this compound involves the formation of a glycosidic bond between one of the nitrogen atoms of the pyrimidine ring and a sugar moiety.

The Vorbrüggen glycosylation is a widely used method for the synthesis of nucleosides. This reaction typically involves the coupling of a silylated heterocyclic base with an acylated sugar halide or acetate (B1210297) in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride (SnCl4).

To apply this method to this compound, the pyrimidine would first be silylated, for example, with hexamethyldisilazane (B44280) (HMDS), to increase its solubility and nucleophilicity. The silylated pyrimidine is then reacted with a protected sugar, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid. This would be followed by deprotection of the sugar hydroxyl groups to yield the final nucleoside. It is important to note that this reaction can potentially occur at different nitrogen atoms of the pyrimidine ring, leading to a mixture of regioisomers. The separation and characterization of these isomers are critical steps in the synthesis.

Preparation of Diaminopyrimidine Sulfonate Derivatives

The introduction of a sulfonate group to a diaminopyrimidine core can significantly alter its physicochemical properties and biological activity. The synthesis of diaminopyrimidine sulfonate derivatives can be achieved through the reaction of a diaminopyrimidinol with a sulfonyl chloride. acs.orgnih.govnih.gov

While this compound does not possess a hydroxyl group for direct sulfonylation, a synthetic route could be envisioned where one of the amino groups is first converted to a hydroxyl group. However, a more direct approach would be to utilize a diaminopyrimidinol precursor.

For example, the synthesis of 2,6-diaminopyrimidin-4-yl naphthalene-2-sulfonate (B94788) has been reported starting from 2-amino-6-methylpyrimidin-4-ol. acs.orgnih.gov This reaction involves the O-arylsulfonylation of the pyrimidinol. The pyrimidinol is treated with a base, such as potassium carbonate, in a suitable solvent like acetone, to form the corresponding alkoxide. This is then reacted with a sulfonyl chloride, such as naphthalene-2-sulfonyl chloride or p-toluenesulfonyl chloride, under reflux conditions to yield the desired sulfonate derivative. acs.orgnih.gov

Table 4: Synthesis of Diaminopyrimidine Sulfonates

| Pyrimidinol Precursor | Sulfonyl Chloride | Product |

|---|---|---|

| 2-Amino-6-methylpyrimidin-4-ol | Naphthalene-2-sulfonyl chloride | 2,6-Diaminopyrimidin-4-yl naphthalene-2-sulfonate |

This methodology can be adapted for other diaminopyrimidinol analogues to generate a library of sulfonate derivatives for further investigation.

Strategies for Densely Substituted Pyrimidine Synthesis

The development of efficient methods for the synthesis of densely substituted pyrimidines is of great importance in medicinal chemistry. Multicomponent reactions (MCRs) are powerful tools for achieving molecular diversity and complexity in a single synthetic step. bohrium.comorganic-chemistry.orgnih.gov

The Biginelli reaction and its variations are well-known MCRs for the synthesis of dihydropyrimidines, which can be subsequently oxidized to pyrimidines. A more direct approach to substituted pyrimidines involves the condensation of a 1,3-dicarbonyl compound, an aldehyde, and an amidine.

For the synthesis of pyrimidine-5-carbonitrile derivatives, a common strategy involves the three-component reaction of an aldehyde, malononitrile (B47326), and a guanidine (B92328) or amidine derivative. This approach allows for the introduction of various substituents at positions 2, 4, and 6 of the pyrimidine ring. The reaction is often catalyzed by an acid or a base and can be performed under solvent-free or microwave-assisted conditions to improve efficiency and yield.

A sustainable iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has also been reported. organic-chemistry.orgnih.gov This method proceeds through a sequence of condensation and dehydrogenation steps, offering a regioselective route to highly and unsymmetrically substituted pyrimidines. Such innovative strategies provide access to a vast chemical space of densely substituted pyrimidines starting from simple and readily available precursors.

Computational and Theoretical Investigations of 4,6 Diamino 2 Methylpyrimidine 5 Carbonitrile and Its Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a principal tool in quantum chemistry for investigating the electronic structure of many-body systems. youtube.comresearchgate.net Its application to 4,6-Diamino-2-methylpyrimidine-5-carbonitrile allows for a comprehensive understanding of its fundamental properties. DFT calculations are instrumental in predicting molecular geometries, electronic distributions, and spectroscopic characteristics with a high degree of accuracy. cu.edu.eg

Geometry Optimization and Determination of Structural Parameters

A fundamental step in the computational analysis of a molecule is the optimization of its geometry to find the most stable conformation, corresponding to a minimum on the potential energy surface. For molecules like this compound, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are employed to achieve this. acs.org This process yields crucial structural parameters, including bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Structural Parameters of a Diaminopyrimidine Derivative (Illustrative Example)

| Parameter | Bond | Predicted Value |

| Bond Length | C2-N1 | 1.34 Å |

| N1-C6 | 1.33 Å | |

| C6-C5 | 1.42 Å | |

| C5-C4 | 1.41 Å | |

| C4-N3 | 1.35 Å | |

| N3-C2 | 1.34 Å | |

| Bond Angle | N1-C2-N3 | 120.5° |

| C2-N3-C4 | 121.0° | |

| N3-C4-C5 | 119.8° | |

| C4-C5-C6 | 118.5° | |

| C5-C6-N1 | 120.2° | |

| Dihedral Angle | H-N-C-C | ~0° or ~180° |

Electronic Structure Analysis, Including Frontier Molecular Orbitals (FMOs)

The electronic properties of a molecule are governed by the arrangement and energies of its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. researchgate.net

For diaminopyrimidine derivatives, the HOMO is typically localized over the electron-rich pyrimidine (B1678525) ring and the amino groups, indicating these are the primary sites for electrophilic attack. acs.org Conversely, the LUMO is often distributed over the pyrimidine ring and any electron-withdrawing substituents, such as the carbonitrile group. acs.org

Table 2: Frontier Molecular Orbital Energies of a Diaminopyrimidine Derivative (Illustrative Example)

| Parameter | Energy (eV) |

| EHOMO | -6.25 |

| ELUMO | -1.50 |

| Energy Gap (ΔE) | 4.75 |

Note: This data is illustrative and based on typical values for similar diaminopyrimidine structures.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. wolfram.com The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potentials. researchgate.net Red regions indicate negative potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. researchgate.net Blue regions denote positive potential, indicating electron-deficient areas prone to nucleophilic attack. researchgate.net Green and yellow areas represent intermediate potentials.

In the case of this compound, the MEP map would be expected to show negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring and the amino groups, due to the presence of lone pairs of electrons. The nitrogen of the cyano group would also exhibit a region of negative potential. Conversely, the hydrogen atoms of the amino groups and the methyl group would likely show positive potential (blue). This visualization provides a clear and intuitive guide to the molecule's reactive sites.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. rsc.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. rsc.org This method is particularly useful for quantifying intermolecular and intramolecular interactions.

Assessment of Molecular Stability and Stabilization Energies

NBO analysis can be used to assess molecular stability by examining the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). The strength of these interactions is quantified by the second-order perturbation theory energy of stabilization, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. tandfonline.com

Table 3: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for a Diaminopyrimidine Derivative (Illustrative Example)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N1 | π* (C2-N3) | 25.5 |

| LP (1) N1 | π* (C5-C6) | 18.2 |

| LP (1) N(amino) | π* (C4-C5) | 45.8 |

| LP (1) N(amino) | π* (C2-N1) | 30.1 |

Note: This data is illustrative and based on typical values for similar diaminopyrimidine structures.

Quantification of Intermolecular and Intramolecular Charge Transfer

NBO analysis is also a powerful tool for quantifying intramolecular charge transfer (ICT). mdpi.com The delocalization of electron density from donor to acceptor orbitals, as described by the E(2) energies, represents a transfer of charge within the molecule. These ICT interactions play a crucial role in determining the molecule's electronic properties, including its dipole moment and polarizability.

In this compound, the amino groups act as strong electron donors, while the cyano group and the pyrimidine ring act as electron acceptors. The NBO analysis would quantify the charge transfer from the amino groups to the ring and the cyano group, providing a detailed understanding of the electronic landscape of the molecule. This information is vital for understanding its reactivity and potential applications in materials science and medicinal chemistry.

Prediction of Spectroscopic Properties (e.g., NMR, IR, Mass Spectrometry)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, aiding in their identification and structural elucidation. rsc.org Methods like Density Functional Theory (DFT) are frequently employed to calculate Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra with a high degree of accuracy when compared to experimental data. mdpi.comnih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra are typically computed by performing a vibrational frequency analysis on a DFT-optimized molecular geometry. nih.gov The resulting frequencies correspond to the fundamental vibrational modes of the molecule. For this compound, key vibrational modes can be predicted based on its functional groups. Experimental FT-IR analysis of the closely related compound 4,6-diamino-2-pyrimidinethiol shows characteristic N-H stretching vibrations for the amino groups between 3339 cm⁻¹ and 3435 cm⁻¹. researchgate.net Similar vibrations are expected for the title compound, along with a strong absorption band for the nitrile (C≡N) group, typically observed in the 2210-2260 cm⁻¹ range. mdpi.com

The table below outlines the predicted IR absorption bands for this compound based on its functional groups and data from analogous compounds.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Amino) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| C-H (Methyl) | Asymmetric & Symmetric Stretch | 2900 - 3000 |

| C≡N (Nitrile) | Stretch | 2210 - 2260 |

| N-H (Amino) | Bending | 1600 - 1660 |

| C=N, C=C (Ring) | Ring Stretching | 1450 - 1620 |

| C-N (Ring) | Stretch | 1090 - 1100 |

| This table is predictive and based on typical functional group frequencies and published data for similar compounds. researchgate.netmdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The in silico prediction of NMR chemical shifts is a well-established methodology that aids in spectral assignment and structure verification. rsc.org The process involves calculating the magnetic shielding tensors for each nucleus in the DFT-optimized structure, often using the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com These values are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). nrel.gov For this compound, distinct signals are expected for the methyl protons, the amino group protons, and the various carbon atoms in the molecule. The accuracy of DFT-predicted shifts can be very high, with root-mean-square deviations of 0.5 to 2.9 ppm for ¹³C and 0.07 to 0.19 for ¹H achievable with optimized methodologies. mdpi.com

The following table presents the theoretically anticipated NMR chemical shifts for this compound.

| Atom | Type | Multiplicity (¹H) | Predicted Chemical Shift (δ, ppm) |

| ¹H | -CH₃ | Singlet | ~2.5 |

| ¹H | -NH₂ | Broad Singlet | 5.0 - 7.0 |

| ¹³C | -CH₃ | - | ~20 |

| ¹³C | C5 (-C≡N) | - | ~80 |

| ¹³C | C≡N | - | ~117 |

| ¹³C | C4, C6 (-NH₂) | - | ~163 |

| ¹³C | C2 (-CH₃) | - | ~168 |

| This table is predictive and based on the molecule's structure and typical chemical shifts for these functional groups. arkat-usa.org |

Mass Spectrometry: While less commonly predicted through quantum chemical calculations, mass spectrometry is crucial for confirming the molecular weight and probing the fragmentation patterns of the compound. For this compound (C₆H₇N₅), the high-resolution mass spectrum would be expected to show a molecular ion peak corresponding to its exact mass, confirming its elemental composition.

Exploration of Non-Linear Optical (NLO) Properties through Quantum Chemical Calculations

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. nih.gov Pyrimidine derivatives are promising candidates for NLO materials due to their electronic structure. nih.gov Quantum chemical calculations, particularly DFT, are essential for predicting and understanding the NLO response of molecules. ijret.orgphyschemres.org

The NLO properties of a molecule are primarily determined by its response to an applied electric field, quantified by the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). physchemres.org Molecules with a "push-pull" architecture, featuring electron-donating groups (EDG) and electron-withdrawing groups (EWG) connected by a π-conjugated system, often exhibit large β values. nih.gov In this compound, the amino groups (-NH₂) act as electron donors, while the nitrile group (-C≡N) serves as an electron acceptor, creating a favorable electronic asymmetry for NLO activity.

The theoretical investigation of NLO properties involves calculating these parameters at a selected level of theory, such as DFT with the B3LYP functional and a 6-311+G(d,p) basis set. ijret.org The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is also a critical parameter, as a smaller HOMO-LUMO gap generally correlates with higher polarizability and hyperpolarizability. physchemres.org

The table below summarizes the key NLO-related parameters that are typically computed.

| Parameter | Symbol | Description |

| Dipole Moment | μ | Measures the polarity of the molecule. |

| Mean Polarizability | <α> | Describes the linear response of the electron cloud to an electric field. |

| First-Order Hyperpolarizability | β | Quantifies the second-order non-linear optical response. |

| HOMO-LUMO Energy Gap | E_gap | Relates to the electronic excitation potential and influences NLO properties. |

| This table describes the parameters evaluated in NLO computational studies. nih.govijret.orgphyschemres.org |

In Silico Reaction Pathway Analysis and Mechanistic Hypothesis Testing

Computational chemistry offers a powerful framework for investigating reaction mechanisms, allowing for the exploration of potential energy surfaces and the identification of transition states. mdpi.com This in silico analysis can provide deep insights into the feasibility of a proposed synthetic route and help test mechanistic hypotheses.

A plausible synthetic route for this compound is a three-component reaction, a common and efficient method for synthesizing substituted pyrimidines. arkat-usa.orgnih.gov This reaction would likely involve the condensation of malononitrile (B47326), an aldehyde (or its equivalent), and acetamidine (B91507). arkat-usa.org The process typically proceeds through a sequence of condensation, nucleophilic addition, and subsequent cyclization and aromatization steps. nih.gov

In silico reaction pathway analysis would model this process computationally. The general approach involves:

Geometry Optimization: The structures of all reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Energy Calculation: The electronic energy of each optimized structure is calculated with high accuracy.

Transition State Search: Sophisticated algorithms are used to locate the transition state (a first-order saddle point on the potential energy surface) that connects reactants to products (or intermediates).

Activation Energy Calculation: The activation energy (Ea) is determined as the energy difference between the transition state and the reactants. A lower activation energy implies a faster reaction rate.

The table below illustrates a hypothetical energy profile for a key step in the proposed synthesis, demonstrating the data obtained from such a mechanistic study.

| Species | Description | Relative Energy (ΔE, kcal/mol) |

| Reactants | Starting Materials (e.g., Malononitrile + Acetamidine) | 0.0 (Reference) |

| Transition State | Highest energy point along the reaction coordinate for cyclization | +25.0 (Hypothetical) |

| Intermediate | Cyclized, non-aromatic intermediate | -10.0 (Hypothetical) |

| Product | Final Aromatized Pyrimidine | -35.0 (Hypothetical) |

| This table provides a hypothetical reaction profile to illustrate the principles of in silico mechanistic analysis. |

By mapping the entire reaction pathway, computational analysis can predict the most likely mechanism, identify rate-determining steps, and guide the optimization of experimental reaction conditions.

Synthetic Utility and Applications in Advanced Organic Materials and Chemical Building Blocks

Role as a Fundamental Chemical Building Block in Organic Synthesis

4,6-Diamino-2-methylpyrimidine-5-carbonitrile is highly valued in organic synthesis for its capacity to serve as a foundational structure for more complex molecules. The strategic placement of its reactive sites allows for a variety of chemical modifications, making it an ideal starting point for the construction of diverse molecular architectures.

Precursor for Diverse and Complex Heterocyclic Frameworks

The structure of this compound is particularly conducive to the synthesis of fused heterocyclic systems. The amino and cyano groups are reactive centers that can participate in cyclization reactions to form new rings fused to the pyrimidine (B1678525) core. For instance, diaminopyrimidines are known intermediates in the synthesis of purines, which are fundamental components of DNA and RNA. clockss.org The reactivity of the amino groups allows for the sequential introduction of different substituents, which is a key strategy in building complex molecules. clockss.org

The general reactivity of aminopyrimidines suggests that this compound can be a precursor to a variety of fused pyrimidine systems, such as pyrimido[4,5-d]pyrimidines. These types of reactions often involve the initial formation of a 4-amino-2-substituted-pyrimidine-5-carbonitrile intermediate, which then undergoes further cyclization. This versatility makes it a valuable precursor for creating a library of diverse heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Scaffolds for the Development of Functional Organic Materials (e.g., Dyes)

The electron-rich nature of the diaminopyrimidine ring, combined with the electron-withdrawing carbonitrile group, makes this compound an interesting scaffold for the development of functional organic materials, particularly dyes. Azo dyes, which contain the -N=N- functional group, are a major class of synthetic colorants. nih.gov Heterocyclic amines are frequently used as coupling components in the synthesis of azo dyes, where they react with a diazonium salt to form the final dye molecule. niscpr.res.inresearchgate.net

The amino groups on the pyrimidine ring of this compound can be diazotized and coupled with other aromatic compounds to produce a range of azo dyes with potentially interesting photophysical properties. The resulting dyes could exhibit a variety of colors and may have applications in textiles, printing, and as functional materials in optical data storage or as chemosensors. The specific hue and properties of the dye can be fine-tuned by modifying the substituents on the pyrimidine ring and the nature of the coupling partner.

Contribution to Chemical Libraries and Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a powerful strategy in modern drug discovery and materials science that aims to create a large collection of structurally diverse small molecules in an efficient manner. researchgate.net This approach contrasts with target-oriented synthesis, which focuses on the synthesis of a single, specific molecule. The goal of DOS is to explore a wide range of "chemical space" to identify novel compounds with desired biological activities or material properties.

As a versatile building block, this compound is an ideal candidate for use in DOS. Its multiple reactive sites allow for the attachment of a variety of different chemical appendages, leading to a large library of related but structurally distinct molecules. For example, a library of 108 different 2-amino-4,6-disubstituted-pyrimidine derivatives was successfully synthesized using a three-component reaction, demonstrating the utility of the pyrimidine scaffold in generating chemical diversity. nih.gov

The use of privileged substructures—molecular frameworks that are known to interact with biological targets—is a key concept in DOS. researchgate.net The pyrimidine core is considered a privileged structure due to its presence in numerous bioactive compounds. researchgate.netresearchgate.net By using this compound as a starting point, chemists can rapidly generate libraries of novel compounds that are pre-disposed to have interesting biological activities.

| Feature | Description | Relevance of this compound |

|---|---|---|

| Appendage Diversity | Varying the substituents attached to a common molecular core. | The two amino groups and the methyl group can be functionalized with a wide range of chemical moieties. |

| Stereochemical Diversity | Creating molecules with different three-dimensional arrangements of atoms. | Introduction of chiral centers through reactions at the functional groups. |

| Skeletal Diversity | Generating molecules with different core ring structures. | The pyrimidine ring can be used as a scaffold to build fused heterocyclic systems. |

Applications in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry is the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent interactions. These interactions, which include hydrogen bonding and pi-stacking, are crucial in biological processes and in the design of new materials with tailored properties. The structure of this compound makes it an excellent candidate for studies in supramolecular chemistry and molecular recognition.

Investigation of Hydrogen Bonding Networks

Hydrogen bonds are highly directional, non-covalent interactions that play a critical role in determining the three-dimensional structure of molecules in the solid state. The two amino groups on the pyrimidine ring of this compound can act as hydrogen bond donors, while the nitrogen atoms within the pyrimidine ring and the nitrogen of the carbonitrile group can act as hydrogen bond acceptors.

This arrangement of hydrogen bond donors and acceptors allows the molecule to form extensive and predictable hydrogen bonding networks. For example, in the crystal structure of the related compound 4,6-diamino-2-(methylsulfanyl)pyridine-3-carbonitrile, molecules are linked by intermolecular N—H···N hydrogen bonds, forming a three-dimensional network. nih.gov It is highly probable that this compound would exhibit similar hydrogen bonding patterns, leading to the formation of well-ordered supramolecular assemblies. The study of these networks is fundamental to the field of crystal engineering, where the goal is to design and synthesize new solid-state materials with desired physical and chemical properties.

Analysis of Pi-Stacking Interactions

Pi-stacking interactions are non-covalent interactions that occur between aromatic rings. These interactions are important in stabilizing the structure of DNA and proteins and are also utilized in the design of supramolecular assemblies and functional materials. The pyrimidine ring of this compound is an aromatic system that can participate in pi-stacking interactions with other aromatic molecules.

Synthetic Pathways towards Bio-Inspired and Related Chemical Skeletons

The strategic positioning of amino and cyano functional groups on the pyrimidine ring of this compound endows it with significant potential as a versatile precursor for the synthesis of various bio-inspired and related chemical skeletons. Its structural resemblance to naturally occurring pyrimidines makes it an attractive starting material for the construction of more complex bioactive molecules, including nucleic acid bases and vitamins.

Nucleic Acid Bases

The core structure of purine (B94841) nucleic acid bases, such as adenine and guanine, consists of a pyrimidine ring fused to an imidazole ring. The synthesis of purines often involves the construction of the imidazole ring onto a pre-existing pyrimidine moiety. A common strategy for this is the Traube purine synthesis, which typically utilizes a 4,5-diaminopyrimidine as the key starting material.

While direct experimental evidence for the synthesis of adenine and guanine from this compound is not extensively documented in readily available literature, established synthetic routes for purines from analogous pyrimidine derivatives provide a strong basis for postulating viable pathways. These pathways generally necessitate the transformation of the 5-cyano group into a functionality that can participate in the cyclization to form the imidazole ring.

One plausible synthetic approach involves the initial reduction of the 5-cyano group of this compound to a 5-aminomethyl group, yielding 4,6-diamino-5-aminomethyl-2-methylpyrimidine. This intermediate, possessing the requisite 4,5-diamino arrangement, can then undergo cyclization with a one-carbon synthon to furnish the purine skeleton.

Alternatively, the 5-cyano group could potentially be hydrolyzed to a carboxamide, which upon further reaction, such as a Hofmann rearrangement, could yield a 5-aminopyrimidine derivative. This 4,5-diaminopyrimidine could then be utilized in established purine synthesis protocols.

A well-documented method for purine synthesis involves the reaction of a 4,5,6-triaminopyrimidine with a cyclizing agent. For instance, 4,5,6-triaminopyrimidine can undergo a cyclization reaction with agents like formamide, formic acid, or triethyl orthoformate to yield adenine. google.com Similarly, the synthesis of guanine has been achieved from 2,4-diamino-6-hydroxy-5-nitrosopyrimidine through a series of reduction and cyclization steps. electronicsandbooks.com These established syntheses underscore the importance of the 4,5-diamino substitution pattern on the pyrimidine ring for the construction of the fused imidazole ring of purines.

Table 1: Plausible Intermediates in the Synthesis of Purines from this compound

| Starting Material | Potential Intermediate | Target Purine |

| This compound | 4,5,6-Triamino-2-methylpyrimidine | 2-Methyladenine |

| This compound | 2-Methyl-4,5,6-triaminopyrimidine sulfate | 2-Methylguanine |

Vitamins

The synthesis of thiamine (B1217682) (Vitamin B1) provides another example of the synthetic utility of pyrimidine derivatives. A key intermediate in the industrial synthesis of thiamine is 4-amino-5-aminomethyl-2-methylpyrimidine. google.com This intermediate contains the essential pyrimidine core of the thiamine molecule.

The conversion of this compound to this key thiamine precursor is a feasible synthetic transformation. The primary step would involve the selective reduction of the 5-carbonitrile group to a 5-aminomethyl group. Catalytic hydrogenation is a common and effective method for the reduction of nitriles to primary amines. nih.gov

Once 4-amino-5-aminomethyl-2-methylpyrimidine is obtained, the synthesis of thiamine proceeds by coupling it with a thiazole moiety. This is a well-established industrial process, highlighting the potential of this compound as a precursor in vitamin synthesis, contingent on the efficient reduction of its cyano group.

Table 2: Potential Synthetic Pathway to a Thiamine Precursor

| Starting Material | Key Transformation | Product (Thiamine Precursor) |

| This compound | Catalytic reduction of the 5-cyano group | 4-Amino-5-aminomethyl-2-methylpyrimidine |

Hormones and Antibiotics

Currently, there is a lack of specific and detailed research findings in the public domain that directly link this compound to the synthetic pathways of hormones or antibiotics. While pyrimidine scaffolds are present in some classes of these bioactive molecules, the direct utilization of this specific compound as a starting material has not been prominently reported in the available scientific literature. The exploration of its potential in these areas remains a subject for future research and development.

Future Perspectives and Emerging Research Directions in 4,6 Diamino 2 Methylpyrimidine 5 Carbonitrile Chemistry

Innovation in Green and Sustainable Synthetic Methodologies

The chemical industry's growing emphasis on sustainability is driving a paradigm shift in synthetic organic chemistry. ckthakurcollege.net For the synthesis of 4,6-Diamino-2-methylpyrimidine-5-carbonitrile and its derivatives, future research will increasingly prioritize the development of green and sustainable methodologies. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. Key innovations in this area include the refinement of one-pot, multi-component reactions, which streamline synthetic sequences and reduce the need for intermediate purification steps. ijarsct.co.inresearchgate.net

The use of environmentally benign solvents, particularly water, is a significant trend, offering a safe, non-toxic, and inexpensive medium for chemical reactions. ckthakurcollege.net Furthermore, the exploration of novel catalytic systems is crucial. This includes the use of reusable heterogeneous catalysts, such as metal-organic frameworks (MOFs) or nanoparticles, which can be easily separated from the reaction mixture and reused, enhancing the economic and environmental viability of the process. ckthakurcollege.netnih.gov Solvent-free reaction conditions, often facilitated by techniques like grinding or heating in the absence of a solvent, represent another promising avenue for minimizing environmental impact. researchgate.netias.ac.in

| Methodology | Key Features | Potential Advantages for Synthesis |

| One-Pot Multi-component Reactions | Combining three or more reactants in a single step to form the product. ijarsct.co.in | Increased efficiency, reduced reaction time, and less chemical waste. |

| Aqueous Media Synthesis | Using water as the primary solvent. ckthakurcollege.net | Non-toxic, non-flammable, low cost, and environmentally safe. |

| Heterogeneous Catalysis | Employing solid-phase catalysts (e.g., CoCeO2 NPs, MOFs). ckthakurcollege.netnih.gov | Ease of catalyst separation, reusability, and reduced contamination of the product. |

| Solvent-Free Conditions | Conducting reactions without a solvent, often using thermal energy. ias.ac.in | Eliminates solvent waste, simplifies workup, and can lead to shorter reaction times. |

| Deep Eutectic Solvents (DES) | Using biodegradable and low-toxicity solvent systems as catalysts. researchgate.net | Offers a "green" alternative to traditional volatile organic solvents and catalysts. |

Unveiling Novel Reactivity Patterns and Unexpected Transformations

While the fundamental reactivity of the pyrimidine (B1678525) core is well-established, future research is expected to uncover novel reactivity patterns and unexpected transformations for this compound. The unique arrangement of amino and cyano functional groups on the pyrimidine ring presents opportunities for exploring new chemical space. For instance, the reactivity of the pyrimidine core itself can be explored for ring-transformation reactions, potentially leading to the synthesis of other complex heterocyclic systems.

Investigations into the nucleophilic aromatic substitution patterns on related pyrimidine cores, such as the displacement of leaving groups like tosylates, suggest that the amino groups of this compound could be modified under specific conditions. clockss.org Additionally, the reactivity of the pyrimidine ring towards powerful reagents could lead to interesting transformations; for example, nitration of related 4,6-dihydroxypyrimidine (B14393) systems can lead to 5,5-dinitro derivatives, which can be subsequently hydrolyzed to form novel structures. researchgate.net The exploration of transition-metal-catalyzed cross-coupling reactions involving the pyrimidine scaffold could also unlock new pathways for functionalization.

Rational Design and Synthesis of Advanced Derivatives with Tunable Chemical Characteristics

The rational design of new molecules is a cornerstone of modern medicinal and materials chemistry. researchgate.net For this compound, this approach involves the strategic modification of its structure to create advanced derivatives with precisely tuned chemical, physical, and biological properties. The existing scaffold serves as a template where substituents at the amino groups and the methyl group can be systematically varied.

The goal is to modulate the molecule's electronic properties, steric profile, and hydrogen-bonding capabilities to enhance its interaction with specific biological targets or to impart desired material characteristics. For example, in related pyrimidine-5-carbonitrile systems, the cyano group at position 5 has been shown to increase the acidity of an exocyclic amino group, strengthening its binding to biological receptors. nih.gov Meanwhile, modifications at other positions on the pyrimidine ring control the selectivity for different targets. nih.govnih.gov By introducing a diverse range of functional groups—from simple alkyl chains to complex aromatic and heterocyclic moieties—researchers can create libraries of compounds for screening against various diseases, such as cancer or inflammatory conditions. nih.govrsc.org

| Position of Substitution | Type of Substituent | Potential Effect on Properties | Example from Related Compounds |

| Position 5 (Cyano Group) | Maintained | Enhances acidity of adjacent amino groups, strengthening receptor binding. nih.gov | 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles for A1AR antagonism. nih.gov |

| Positions 4 and 6 (Amino Groups) | Aryl, Alkyl, Heterocyclic groups | Modulates steric and electronic properties to control selectivity and activity. nih.gov | Introduction of aromatic residues influences selectivity for A1 and A2A adenosine (B11128) receptors. nih.gov |

| Position 2 (Methyl Group) | Varied Functional Groups | Can be altered to fine-tune biological activity and physicochemical properties. | 2,5,6-trisubstituted cyanopyrimidines show potent anti-proliferative efficacy. nih.gov |

Integration of this compound Chemistry with Advanced Synthetic Technologies

The integration of advanced synthetic technologies is set to revolutionize the way this compound and its derivatives are synthesized and optimized. Two key technologies at the forefront of this transformation are continuous-flow chemistry and photoredox catalysis.

Continuous-flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and superior control over reaction parameters like temperature and residence time. mdpi.comnih.goveuropa.eu This technology enables the seamless integration of multiple synthetic steps without the need for isolating intermediates, which can significantly improve efficiency and scalability. mdpi.comflinders.edu.au The synthesis of this compound, especially on an industrial scale, could benefit greatly from the precision and automation offered by flow systems.

Photoredox catalysis utilizes visible light to initiate chemical reactions via single-electron transfer pathways. nih.govnih.gov This mild and powerful technique allows for the formation of chemical bonds and the activation of otherwise unreactive parts of a molecule under ambient conditions. nih.govrsc.org Applying photoredox catalysis to the this compound scaffold could enable novel functionalizations, such as C-H activation, that are difficult or impossible to achieve with conventional thermal methods, thereby opening up new avenues for creating complex derivatives. nih.gov

Sophisticated Computational Modeling for Predictive Understanding of Reactivity and Properties

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into molecular structure, reactivity, and properties. For this compound, sophisticated computational modeling is expected to play a pivotal role in guiding future research. Techniques like Density Functional Theory (DFT) can be used to investigate the electronic structure of the molecule and its derivatives. mdpi.com

By calculating parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, chemists can predict the kinetic stability and chemical reactivity of new compounds before they are synthesized. mdpi.com Time-dependent DFT (TD-DFT) can be used to predict photophysical properties, which is valuable for designing molecules for applications in materials science or as fluorescent probes. mdpi.com Furthermore, advanced simulations, such as free energy perturbation studies, can be employed to understand and predict the binding affinities of derivatives with biological targets, thereby accelerating the drug discovery process. nih.gov This predictive power allows for a more rational and efficient approach to designing new molecules, creating a synergistic loop between theoretical prediction and experimental validation.

Q & A

Q. What are the established synthetic routes for 4,6-diamino-2-methylpyrimidine-5-carbonitrile, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via multi-step condensation reactions. A common approach involves:

- Step 1: Condensation of substituted aldehydes or ketones with urea/thiourea derivatives under acidic or basic conditions to form a pyrimidine ring.

- Step 2: Functionalization at the 5-position via cyanation (e.g., using KCN or CuCN) and subsequent amination.

Optimization strategies include: - Varying solvents (e.g., DMF, ethanol, or aqueous systems) to improve solubility of intermediates.

- Adjusting catalysts (e.g., p-toluenesulfonic acid or Lewis acids) to enhance reaction rates .

- Monitoring reaction progress via TLC or HPLC to minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy:

- NMR to confirm amino (-NH) and methyl (-CH) groups (e.g., δ 2.40 ppm for CH, δ 7.09 ppm for NH) .

- NMR to identify nitrile (CN) and pyrimidine carbons (e.g., δ 118.57 ppm for CN) .

- IR Spectroscopy: Peaks at ~2212 cm (C≡N stretch) and ~3478 cm (NH stretch) .

- Mass Spectrometry: Molecular ion peaks (e.g., m/z 225 for M) and fragmentation patterns to validate purity .

Q. How should researchers handle safety concerns when working with this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation: Work in a fume hood to prevent inhalation of dust or vapors.

- First Aid: For skin contact, wash immediately with water; for ingestion, seek medical attention and provide SDS documentation .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking predict the reactivity or bioactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate electron density maps to identify nucleophilic/electrophilic sites (e.g., amino groups for hydrogen bonding).

- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock. For example, the nitrile group may bind to catalytic cysteine residues in proteases .

- Validation: Compare computational results with experimental data (e.g., X-ray crystallography using SHELX refinement) .

Q. How can researchers resolve contradictions in reported bioactivity data for pyrimidine derivatives?

Methodological Answer:

- Reproducibility Checks: Repeat assays (e.g., antimicrobial MIC tests) under standardized conditions .

- Purity Analysis: Use HPLC (>95% purity) and NMR to confirm absence of impurities affecting bioactivity .

- Structural Confirmation: Perform X-ray crystallography to rule out isomerism or polymorphism .

Q. What strategies improve the yield of this compound in multi-step syntheses?

Methodological Answer:

- Intermediate Isolation: Purify key intermediates (e.g., chloropyrimidines) via column chromatography to reduce side reactions .

- Temperature Control: Use reflux conditions for cyclization steps (e.g., 80–100°C in ethanol) .

- Catalyst Screening: Test alternatives like Pd/C or ZnCl for cyanation/amination steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |